E2 Elimination Product Ratio Tuning: 2-Bromo-2,3-dimethylbutane vs. 2-Bromo-2-methylpropane (tert-Butyl Bromide)
In E2 elimination, 2-bromo-2,3-dimethylbutane yields dramatically different alkene product ratios depending on base size, enabling synthetic control over Zaitsev vs. anti-Zaitsev alkene formation. With methoxide, 2,3-dimethyl-2-butene (Zaitsev) predominates at 80%, while 2,3-dimethyl-1-butene forms at 20%. With bulky tert-butoxide, the ratio nearly reverses to 25% Zaitsev : 75% anti-Zaitsev [1]. In contrast, tert-butyl bromide (2-bromo-2-methylpropane) eliminates to isobutene exclusively under all base conditions due to the absence of β-branching options and a symmetric β-carbon environment [2]. This tunability is unique to β-branched tertiary bromides.
| Evidence Dimension | E2 elimination alkene product ratio |
|---|---|
| Target Compound Data | Methoxide: 80% 2,3-dimethyl-2-butene / 20% 2,3-dimethyl-1-butene; tert-Butoxide: 25% 2,3-dimethyl-2-butene / 75% 2,3-dimethyl-1-butene |
| Comparator Or Baseline | 2-Bromo-2-methylpropane (tert-butyl bromide): 100% 2-methylpropene (isobutene) irrespective of base |
| Quantified Difference | Target compound: ratio shifts from 80:20 to 25:75 (Δ 55–75% change in major product). Comparator: 0% tunability. |
| Conditions | Alkoxide bases in ethanol; anti-periplanar transition state; room temperature or mild heating |
Why This Matters
This tunable product distribution allows synthetic chemists to access either the more substituted (thermodynamic) or less substituted (kinetic/sterically-accessible) alkene from a single starting material by simply changing the base, a capability absent in simpler tertiary bromides.
- [1] Reusch, W. (n.d.). Steric Hindrance in E2 Elimination of 2-Bromo-2,3-Dimethylbutane by Alkoxide Bases. Michigan State University, Department of Chemistry. View Source
- [2] Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms (5th ed.). Springer. pp. 562–565. View Source
